Methyl 3-ethyl-4-methylpentanoate

Description

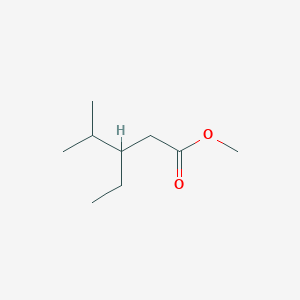

Methyl 3-ethyl-4-methylpentanoate is a branched-chain ester with the molecular formula C₉H₁₈O₂ (molecular weight: 158.24 g/mol). It is characterized by a pentanoate backbone substituted with ethyl and methyl groups at the 3- and 4-positions, respectively. This compound has been identified as a semiochemical in ecological interactions, particularly in host location by insects. For example, it is emitted by mature green coffee berries (Coffea arabica) and serves as a kairomone for the variegated coffee bug (Antestiopsis thunbergii), attracting second-instar nymphs to feeding sites . Additionally, it is implicated in the behavior of the coffee berry borer (Hypothenemus hampei), where it acts as an attractant at specific concentrations .

Properties

CAS No. |

60279-91-6 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

methyl 3-ethyl-4-methylpentanoate |

InChI |

InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

TWZULJKZBGIFOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-methylpentanoate can be synthesized through the esterification of 3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Oxidation: 3-ethyl-4-methylpentanoic acid.

Reduction: 3-ethyl-4-methylpentanol.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 3-ethyl-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Functions as a sex attractant pheromone in certain ant species, aiding in the study of insect behavior and chemical ecology

Industry: Utilized in the fragrance industry for its pleasant odor and in the production of plasticizers

Mechanism of Action

The mechanism of action of methyl 3-ethyl-4-methylpentanoate as a pheromone involves its release into the environment, where it is detected by the olfactory receptors of male ants. This detection triggers a behavioral response, leading to mating. The molecular targets are the olfactory receptors, and the pathway involves signal transduction leading to behavioral changes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Methyl 3-ethyl-4-methylpentanoate with esters, aldehydes, and hydroxylated analogs, emphasizing structural features, biological roles, and applications:

Key Findings from Comparative Analysis:

Structural Influence on Function: this compound’s branching enhances its volatility and specificity as a semiochemical in plant-insect interactions .

Concentration-Dependent Effects: this compound attracts Antestiopsis thunbergii nymphs at 0.0114 ng/L but repels them at higher concentrations (>1.14 ng/L) . Similar behavior is observed in coffee berry borers, suggesting ecological trade-offs in pest management strategies .

Ecological vs. Industrial Applications: While this compound has ecological significance, its aldehyde analog (3-ethylpentanal) is primarily industrial, with notable safety hazards .

Synthetic Derivatives: Hydroxylated or ketone-containing analogs (e.g., Methyl 3-hydroxy-4-methylpentanoate) lack documented ecological roles but are explored for synthetic applications .

Biological Activity

Methyl 3-ethyl-4-methylpentanoate is an organic compound classified as a fatty acid methyl ester. Its molecular formula is , and it features a branched structure that contributes to its unique properties and potential biological activities. This article explores the compound's biological activities, applications, and relevant research findings.

This compound is characterized by its branched aliphatic structure, which influences its solubility, volatility, and reactivity. The compound is part of the broader class of fatty acid esters, which are known for their diverse applications in food flavoring, fragrances, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Weight | 158.24 g/mol |

| Chemical Formula | C9H18O2 |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for applications in food preservation and safety. Its efficacy against various bacteria and fungi has been documented, suggesting potential use as a natural preservative in the food industry .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties . Although the exact mechanisms remain under investigation, its structural characteristics may contribute to modulating inflammatory pathways .

Applications in Food Industry

Due to its pleasant fruity aroma, this compound is utilized as a flavoring agent in various food products. Its role in enhancing flavor profiles has been recognized in studies focusing on food chemistry and sensory evaluation .

Case Studies and Research Findings

-

Flavor Profile Development :

A study on the flavor compounds in wines identified this compound as a significant contributor to the overall taste profile, particularly in sweet wines where it was found at concentrations above sensory thresholds . -

Antimicrobial Efficacy :

A comparative analysis demonstrated that this compound showed effective inhibition against common foodborne pathogens such as E. coli and Listeria monocytogenes. This positions the compound as a valuable asset for enhancing food safety protocols .

Safety and Toxicity

While this compound is generally recognized as safe for use in food applications, further studies are warranted to fully understand its toxicity profile. Current data suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to confirm safety parameters for long-term consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.